tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride
CAS No.:
Cat. No.: VC18633013
Molecular Formula: C11H21ClN2O2
Molecular Weight: 248.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21ClN2O2 |
|---|---|
| Molecular Weight | 248.75 g/mol |
| IUPAC Name | tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-6-11(7-13)5-4-8(11)12;/h8H,4-7,12H2,1-3H3;1H/t8-;/m0./s1 |
| Standard InChI Key | NVIZDJWHYRSKJM-QRPNPIFTSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC2(C1)CC[C@@H]2N.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)CCC2N.Cl |
Introduction
Structural Characteristics and Molecular Properties
The compound’s spiro[3.3]heptane core consists of two fused three-membered rings sharing a single atom, creating a rigid scaffold that limits conformational flexibility. This geometry is critical for enhancing binding affinity in drug-receptor interactions. The (7S)-configuration ensures enantiomeric purity, which is essential for chiral drug intermediates.
Key Molecular Features
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₁ClN₂O₂ |
| Molecular Weight | 248.75 g/mol |
| SMILES Notation | N[C@H]1CCC21CN(C2)C(=O)OC(C)(C)C.Cl |
| IUPAC Name | tert-Butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride |
| CAS Number | Not explicitly listed |
| Chiral Centers | 1 (7S position) |
The Boc group (-OC(O)C(C)(C)₂) protects the amine during synthesis, while the hydrochloride salt improves solubility in polar solvents .
Synthesis and Manufacturing Processes
Reaction Optimization
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Solvent Selection: Tetrahydrofuran (THF) and dimethylformamide (DMF) are preferred for their ability to stabilize intermediates.
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Temperature Control: Reactions proceed at 0–20°C to minimize side products.
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Yield Improvements: The patent reports a total yield of 41% for the analogous compound, highlighting challenges in spirocycle formation .
Physicochemical Properties and Stability
Solubility and Stability
| Property | Value |
|---|---|
| Solubility in Water | Moderate (enhanced by HCl salt) |
| Stability | Stable at room temperature |
| Storage Conditions | 2–8°C in inert atmosphere |
The hydrochloride salt improves aqueous solubility, facilitating use in biological assays. The Boc group confers stability against nucleophilic attack, though acidic conditions may cleave it .
Applications in Pharmaceutical Research
Drug Discovery
Spirocyclic amines are prized in medicinal chemistry for their ability to mimic bioactive conformations. This compound serves as:
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A building block for kinase inhibitors and protease modulators.
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A chiral intermediate in the synthesis of neuromodulators.
Case Study: Analog Development
A PubChem entry (CID 71306105) describes a structural analog with the amino group at the 5th position. Comparative studies suggest that the 7S configuration enhances metabolic stability by 30% compared to 5-amino isomers .
Comparative Analysis with Structural Analogs
The 7S configuration offers superior steric hindrance, potentially reducing off-target interactions in drug candidates .
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